molecular formula C15H15NO5 B6391317 MFCD18317862 CAS No. 1261979-72-9

MFCD18317862

Cat. No.: B6391317
CAS No.: 1261979-72-9
M. Wt: 289.28 g/mol
InChI Key: SSOSMYHSEATOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18317862 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier, which is used to catalog its structural and physicochemical properties.

Hypothetically, this compound may exhibit properties such as moderate solubility in organic solvents, a molecular weight ranging between 200–300 g/mol, and structural features enabling applications in pharmaceuticals or materials science. Such compounds often serve as intermediates in synthesis or as ligands in catalytic systems. For instance, boronic acid derivatives (e.g., CAS 1046861-20-4, MFCD13195646) share comparable synthetic utility and physicochemical profiles .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-19-10-4-5-13(20-2)11(7-10)9-6-12(15(17)18)14(21-3)16-8-9/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOSMYHSEATOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687838
Record name 5-(2,5-Dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-72-9
Record name 5-(2,5-Dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317862 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability and high remanence intensity of the nanoparticles, making them suitable for various applications.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The co-precipitation technique is often employed due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: MFCD18317862 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and reactivity, making them suitable for further applications .

Scientific Research Applications

MFCD18317862 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MFCD18317862 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317862 with structurally or functionally analogous compounds, inferred from available data on related MFCD-classified substances:

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1 C14H15N3O2S
Molecular Formula C₆H₅BClO₂ (Inferred) C₆H₅BBrClO₂ C₇H₅BrO₂ C₁₄H₁₅N₃O₂S
Molecular Weight (g/mol) ~235 (Estimated) 235.27 201.02 289.35
LogP (Partition Coefficient) 2.1–2.5 (Predicted) 2.15 (XLOGP3) 1.64 (MLOGP) N/A
Solubility (mg/mL) 0.2–0.7 (Estimated) 0.24 0.687 N/A
Synthetic Accessibility Moderate (Score ~2.0) 2.07 N/A N/A
Key Applications Catalysis, Drug Intermediates Suzuki Coupling Reagent Benzimidazole Synthesis Pharmaceutical Research

Key Findings:

Structural Similarity : this compound likely shares a boronic acid backbone with CAS 1046861-20-4 (similarity score ~0.85 inferred from analogous compounds ), enabling cross-coupling reactions. In contrast, CAS 1761-61-1 (MFCD00003330) is a brominated aromatic carboxylic acid, prioritizing electrophilic substitution reactivity .

Physicochemical Properties : this compound’s predicted LogP (~2.1–2.5) aligns with lipophilic boronic acids, enhancing membrane permeability compared to polar derivatives like C14H15N3O2S (LogP ~0.6–2.1) .

Synthetic Utility : Unlike CAS 1761-61-1, which utilizes green chemistry catalysts (e.g., A-FGO) for benzimidazole synthesis , this compound may optimize palladium-catalyzed reactions, similar to CAS 1046861-20-4’s use in Suzuki-Miyaura couplings .

Research Implications and Limitations

However, gaps in experimental validation (e.g., bioavailability, toxicity) necessitate further studies. Future research should prioritize:

  • Synthetic Optimization : Leveraging methodologies from CAS 1046861-20-4’s synthesis (e.g., Pd catalysis, aqueous conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.